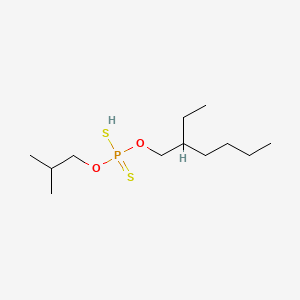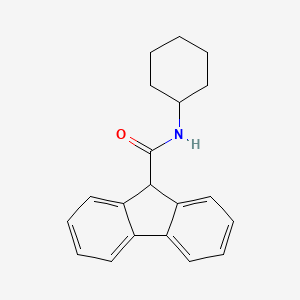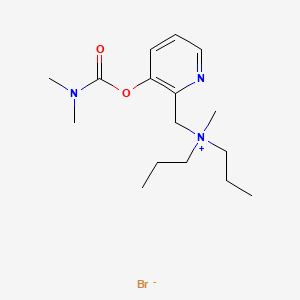
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes two acetyloxy groups attached to the 7th and 8th positions of the isoquinoline ring, and a methyl ester group at the 3rd position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate typically involves multiple steps. One common method starts with the isoquinoline core, which undergoes selective acetylation at the 7th and 8th positions. This is followed by esterification at the 3rd position to introduce the methyl ester group. The reaction conditions often involve the use of acetic anhydride as the acetylating agent and methanol for the esterification process. Catalysts such as sulfuric acid or hydrochloric acid may be used to facilitate these reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 7,8-dicarboxy-3-isoquinolinecarboxylate.
Reduction: Formation of 7,8-bis(hydroxy)-3-isoquinolinecarboxylate.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate involves its interaction with specific molecular targets. The acetyloxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the isoquinoline core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 7,8-dihydroxy-3-isoquinolinecarboxylate: Similar structure but with hydroxy groups instead of acetyloxy groups.
Methyl 7,8-dimethoxy-3-isoquinolinecarboxylate: Contains methoxy groups instead of acetyloxy groups.
Methyl 7,8-diacetyl-3-isoquinolinecarboxylate: Contains acetyl groups instead of acetyloxy groups.
Uniqueness
Methyl 7,8-bis(acetyloxy)-3-isoquinolinecarboxylate is unique due to the presence of acetyloxy groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and biological studies
Propiedades
Número CAS |
142822-86-4 |
|---|---|
Fórmula molecular |
C15H13NO6 |
Peso molecular |
303.27 g/mol |
Nombre IUPAC |
methyl 7,8-diacetyloxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C15H13NO6/c1-8(17)21-13-5-4-10-6-12(15(19)20-3)16-7-11(10)14(13)22-9(2)18/h4-7H,1-3H3 |
Clave InChI |
IPAJXTAZSRNPTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=CN=C(C=C2C=C1)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


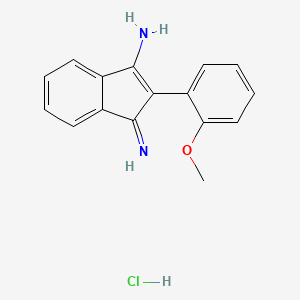
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
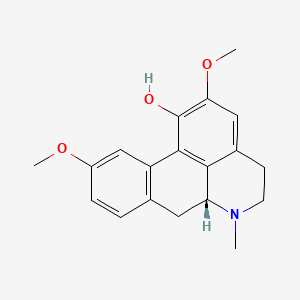
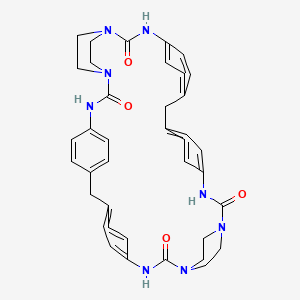
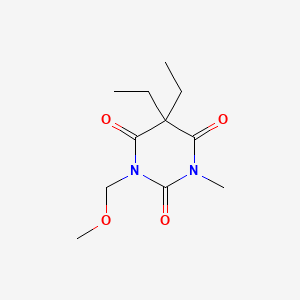
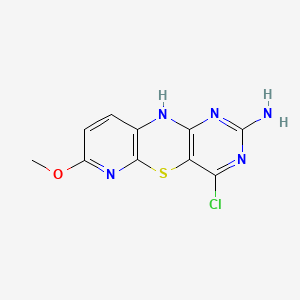

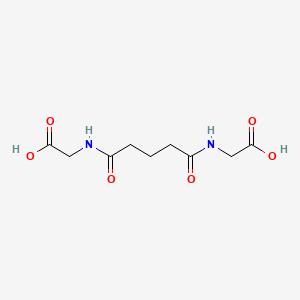
![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)
